molecular formula C21H19N5O4 B2829416 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1251621-32-5

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide

Katalognummer: B2829416
CAS-Nummer: 1251621-32-5
Molekulargewicht: 405.414
InChI-Schlüssel: ZBNHBTDDWIVNFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo-pyrazine ring, and an acetamide group attached to a tolyl group (a methyl-substituted phenyl group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused-ring system. The triazolo-pyrazine ring system is a common motif in medicinal chemistry, often associated with a wide range of biological activities .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the methoxy group could be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar acetamide group could influence its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

  • Design of Potent Adenosine Human Receptor Antagonists : The 1,2,4-triazolo[4,3-a]pyrazin-3-one structure has been identified as a new versatile scaffold for developing adenosine human receptor antagonists. Compounds with this scaffold have shown nanomolar affinity and high selectivity for the hA2A adenosine receptor, demonstrating potential in counteracting neurotoxicity in Parkinson's disease models (Falsini et al., 2017).

  • Synthesis and Properties of Triazolo-Thiadiazoles : Research into pyrazole and 1,2,4-triazole derivatives, including structures like 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide, highlights their significant pharmacological potential. The creation of such condensed systems is scientifically attractive for various biological applications (Fedotov et al., 2022).

  • Antibacterial Activity : Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains. Some derivatives have shown potent inhibitory activity comparable with standard drugs, suggesting potential for further development in antibacterial treatments (Reddy et al., 2013).

  • Antioxidant and Neuroprotective Agents : Derivatives of 1,2,4-triazolo[4,3-a]pyrazin-3-one have been designed as dual antioxidant-human A2A adenosine receptor antagonists. These compounds have demonstrated efficacy in reducing oxygen free radical levels and neuropathy in models, making them promising agents for oxidative stress-related diseases (Falsini et al., 2019).

  • Synthesis of Bioactive Intermediates : The compound 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an intermediate in many biologically active compounds, has been synthesized using a rapid method. This work demonstrates the importance of such intermediates in the development of various bioactive molecules (Zhang et al., 2019).

Zukünftige Richtungen

Given the interesting structure of this compound, it could be a valuable target for future research, particularly in the field of medicinal chemistry. Its synthesis and study could contribute to the development of new pharmaceuticals .

Eigenschaften

IUPAC Name

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-14-5-3-6-15(11-14)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)30-17-8-4-7-16(12-17)29-2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHBTDDWIVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.